Cas no 180863-55-2 (Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate)

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
- methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
- 3-[(Boc-amino)methyl]benzoic acid methyl ester
- Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate
- 3-(tert-Butoxycarbonylaminomethyl)benzoic acid methyl ester
- YBEKNOSAAIRRRW-UHFFFAOYSA-N
- Methyl 3-(N-Boc-aminomethyl)benzoate
- AK143411
- ST24047754
- 3-(tert-Butoxycarbonylamino-methyl)benzoic acid methyl ester
- 3-(tert-Butoxycarbonylamino-
- SCHEMBL879574
- A881059
- methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate
- MFCD14583094
- 180863-55-2
- Methyl3-(((tert-butoxycarbonyl)amino)methyl)benzoate
- 3-(tert-Butoxycarbonylamino-methyl)-benzoic acid methyl ester
- DB-370757
- Methyl 3-[(Boc-amino)methyl]benzoate
- AKOS022176096
- METHYL 3-((TERT-BUTOXYCARBONYLAMINO)METHYL)BENZOATE
- DTXSID70627682
- CS-0154394
- SY115324
- EN300-7399893
- DS-7654
- AB9655
- Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
- XH0621
-
- MDL: MFCD14583094
- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
- InChIKey: YBEKNOSAAIRRRW-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C(C(=O)OC([H])([H])[H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 265.13100
- どういたいしつりょう: 265.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 68.12000
- LogP: 2.70230
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate セキュリティ情報
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D542356-10G |
methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |
180863-55-2 | 95% | 10g |
$1100 | 2024-08-03 | |
abcr | AB440336-5g |
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate; . |
180863-55-2 | 5g |
€135.50 | 2024-04-18 | ||
Alichem | A019094920-5g |
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |
180863-55-2 | 97% | 5g |
$509.25 | 2023-09-02 | |
eNovation Chemicals LLC | Y1041843-10g |
Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester |
180863-55-2 | 97% | 10g |
$130 | 2024-06-07 | |
Enamine | EN300-7399893-1.0g |
methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate |
180863-55-2 | 95% | 1g |
$169.0 | 2023-05-25 | |
Enamine | EN300-7399893-0.5g |
methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate |
180863-55-2 | 95% | 0.5g |
$108.0 | 2023-05-25 | |
abcr | AB440336-250 mg |
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate; . |
180863-55-2 | 250MG |
€79.00 | 2022-06-02 | ||
Enamine | EN300-7399893-10.0g |
methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)benzoate |
180863-55-2 | 95% | 10g |
$733.0 | 2023-05-25 | |
Chemenu | CM156591-5g |
methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |
180863-55-2 | 97% | 5g |
$100 | 2022-12-31 | |
Chemenu | CM156591-25g |
methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate |
180863-55-2 | 97% | 25g |
$406 | 2022-12-31 |
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoateに関する追加情報
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS No. 180863-55-2): A Comprehensive Overview
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS No. 180863-55-2) is a specialized organic compound widely used in pharmaceutical and chemical research. This ester derivative, featuring a tert-butoxycarbonyl (Boc) protecting group, plays a critical role in peptide synthesis and drug development. Its unique structure combines a benzoate ester with an N-Boc-protected aminomethyl moiety, making it a versatile intermediate in organic chemistry.
The compound's molecular formula is C14H19NO4, with a molecular weight of 265.31 g/mol. Researchers value Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate for its stability and reactivity, particularly in solid-phase peptide synthesis (SPPS) and other amide bond formation reactions. The Boc group serves as a temporary protecting group for amines, which can be selectively removed under acidic conditions without affecting other functional groups.
In recent years, the demand for Boc-protected amino acid derivatives like Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate has surged due to growing interest in peptide-based therapeutics. The pharmaceutical industry is increasingly focusing on targeted drug delivery systems and bioconjugation techniques, where such intermediates prove invaluable. Researchers frequently search for "Boc-protected building blocks for drug discovery" or "amine protection strategies in organic synthesis," reflecting the compound's relevance in modern chemistry.
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves the esterification of 3-(aminomethyl)benzoic acid followed by Boc protection of the amine group. This two-step process yields a stable, crystalline product suitable for various applications. The compound's melting point ranges between 80-85°C, and it exhibits good solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).
From a market perspective, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate has gained attention as a key intermediate in the production of various biologically active compounds. The global peptide synthesis market, valued at over $500 million, continues to grow at a steady pace, driven by advancements in cancer research and neurological disorder treatments. Many researchers inquire about "where to buy Boc-protected amino acid derivatives" or "reliable suppliers of peptide synthesis intermediates," indicating strong commercial interest.
In medicinal chemistry, this compound serves as a valuable building block for creating drug candidates with improved pharmacokinetic properties. The Boc group allows for selective deprotection, enabling the sequential assembly of complex molecules. Recent studies have explored its use in developing enzyme inhibitors and receptor modulators, particularly in GPCR-targeted therapies - a hot topic in current pharmaceutical research.
The storage and handling of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate require standard laboratory precautions. It should be kept in a cool, dry place, protected from moisture and strong acids that might prematurely remove the Boc protecting group. While not classified as hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this chemical.
From a regulatory standpoint, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is not subject to significant restrictions, making it accessible for research purposes worldwide. However, researchers should always consult their local regulations regarding the import and use of chemical substances. The compound's Safety Data Sheet (SDS) provides comprehensive information about its properties and handling requirements.
Looking ahead, the applications of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate are expected to expand further as peptide-based drugs gain more traction in the pharmaceutical industry. With increasing interest in personalized medicine and targeted therapies, the demand for specialized intermediates like this compound will likely continue to grow. Researchers are particularly interested in its potential for creating drug conjugates and prodrug systems that can improve therapeutic outcomes.
In conclusion, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS No. 180863-55-2) represents an important tool in modern organic and medicinal chemistry. Its versatility as a protected amino acid derivative, combined with its stability and reactivity, makes it indispensable for researchers working in peptide synthesis, drug discovery, and bioconjugation chemistry. As the pharmaceutical industry continues to evolve, compounds like this will remain at the forefront of innovative therapeutic development.
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